molecular formula C17H13NO5S B11705892 (2Z)-2-(2,4-dimethoxy-5-nitrobenzylidene)-1-benzothiophen-3(2H)-one

(2Z)-2-(2,4-dimethoxy-5-nitrobenzylidene)-1-benzothiophen-3(2H)-one

Cat. No.: B11705892
M. Wt: 343.4 g/mol
InChI Key: ZEDSNFHLRHEPRQ-PXNMLYILSA-N
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Description

(2Z)-2-[(2,4-DIMETHOXY-5-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound with a unique structure that includes a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2,4-DIMETHOXY-5-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the dimethoxy and nitro groups. The final step involves the formation of the methylene bridge, which is achieved through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2,4-DIMETHOXY-5-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene core or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted benzothiophenes.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(2,4-DIMETHOXY-5-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, (2Z)-2-[(2,4-DIMETHOXY-5-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,4-DIMETHOXY-5-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(2,4-DIMETHOXY-5-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C17H13NO5S

Molecular Weight

343.4 g/mol

IUPAC Name

(2Z)-2-[(2,4-dimethoxy-5-nitrophenyl)methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C17H13NO5S/c1-22-13-9-14(23-2)12(18(20)21)7-10(13)8-16-17(19)11-5-3-4-6-15(11)24-16/h3-9H,1-2H3/b16-8-

InChI Key

ZEDSNFHLRHEPRQ-PXNMLYILSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)C3=CC=CC=C3S2)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)C3=CC=CC=C3S2)[N+](=O)[O-])OC

Origin of Product

United States

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